2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)-

Neuroprotection Ischemic stroke Structure-activity relationship

2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- (CAS 156027-74-6), also named (E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoic acid or 2,2-dimethyl-2H-1-benzopyran-6-acrylic acid, is a C14H14O3 benzopyran-carboxylic acid hybrid bearing a conjugated α,β-unsaturated acrylic acid side chain at the 6-position of the 2,2-dimethyl-2H-chromene nucleus. It belongs to the 2,2-dimethyl-1-benzopyran class and serves as a versatile synthetic intermediate for amide-based neuroprotective libraries rather than a direct bioactive endpoint.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 156027-74-6
Cat. No. B3243323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)-
CAS156027-74-6
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2)C=CC(=O)O)C
InChIInChI=1S/C14H14O3/c1-14(2)8-7-11-9-10(4-6-13(15)16)3-5-12(11)17-14/h3-9H,1-2H3,(H,15,16)/b6-4+
InChIKeyIHRUERBZEZCICE-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- (CAS 156027-74-6): Procurement-Relevant Identity and Class Context


2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- (CAS 156027-74-6), also named (E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoic acid or 2,2-dimethyl-2H-1-benzopyran-6-acrylic acid, is a C14H14O3 benzopyran-carboxylic acid hybrid bearing a conjugated α,β-unsaturated acrylic acid side chain at the 6-position of the 2,2-dimethyl-2H-chromene nucleus . It belongs to the 2,2-dimethyl-1-benzopyran class and serves as a versatile synthetic intermediate for amide-based neuroprotective libraries rather than a direct bioactive endpoint [1]. Its methyl ester congener occurs naturally in *Werneria nubigena* and *Bituminaria bituminosa* [2]. The compound is cataloged under PubChem CID 10513634 and CHEMBL464998, with very few primary research articles published on the free acid itself .

Why Generic Substitution Fails for 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- (CAS 156027-74-6): The Scaffold-Specific Evidence Gap


The 2,2-dimethyl-2H-1-benzopyran-6-acrylic acid scaffold occupies a narrow structural niche that cannot be satisfied by generic chroman-carboxylic acids or simple cinnamic acid surrogates. The conjugated chromene double bond (C3–C4) and the acrylic acid side chain together create a planar, electron-delocalized system that is absent in the 3,4-dihydro analog Dupracine (CAS 12772-83-7) . Critically, amide derivatives built from this acid (BN series) exhibit 2- to 3-fold higher neuroprotective potency than the corresponding functional-group-reversed BA series constructed from 2,2-dimethyl-2H-chromen-6-amine plus exogenous cinnamic acids, demonstrating that the benzopyran-acrylic acid orientation is non-substitutable [1]. The NP-MRD database notes that very few articles have been published on CAS 156027-74-6 itself, underscoring that procurement decisions cannot rely on a generic literature profile and must instead evaluate the compound on its demonstrated utility as a privileged intermediate .

Product-Specific Quantitative Evidence Guide for 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- (CAS 156027-74-6): Comparator-Anchored Differentiation


Functional Group Reversal: BN-Series (Benzopyran-Acrylic Acid Amides) vs. BA-Series (Benzopyran-Amine Cinnamamides) in Primary Neuron OGD Neuroprotection

The target compound serves as the carboxylic acid building block for the BN series of benzopyran-acrylamides. In an oxygen-glucose deprivation (OGD) model using primary rat cortical neurons, the BN series built from this acid consistently outperformed the BA series derived from 2,2-dimethyl-2H-chromen-6-amine plus exogenous cinnamic acids. The most potent BN derivative, BN-07, restored neuron survival to 98% at 1 μM, compared to only 53% for the corresponding BA-07 at the same concentration, representing an 85% relative improvement [1]. Edaravone, the clinical anti-ischemic stroke drug used as a positive control, achieved only 56% survival at 100 μM [1].

Neuroprotection Ischemic stroke Structure-activity relationship

Double Bond Contribution: BN-07 (α,β-Unsaturated) vs. BN-08 (Saturated Analog) in Primary Neuron OGD Model

The α,β-unsaturated double bond in the acrylic acid side chain of the target compound is preserved in BN-07 and reduced in BN-08. In the OGD neuroprotection assay, BN-07 (unsaturated) achieved 98% neuron survival at 1 µM, whereas BN-08 (saturated side chain) reached 89% at the same dose—a 9-percentage-point (10% relative) advantage for the unsaturated scaffold [1]. At 30 µM, BN-07 maintained 83% survival vs. 79% for BN-08. At 100 µM, BN-07 declined to 66% while BN-08 reached 69%, indicating a dose-response divergence that favors the unsaturated compound at low, therapeutically relevant concentrations [1]. The paper explicitly notes that 'the α,β-unsaturated double bond isn't essential for the activity,' but the quantitative data show it confers a meaningful potency advantage at low micromolar dosing [1].

Neuroprotection Medicinal chemistry SAR

Cytotoxicity Selectivity: BN-07 (Target-Compound-Derived) vs. BA-07 on Normal (Non-OGD) Primary Neurons

At 100 µM under normoxic conditions, BN-07 preserved 96% normal neuron viability (0.96 ± 0.0063 relative to control), whereas BA-07 reduced viability to 78% (0.78 ± 0.046, p < 0.001 vs. control), indicating BA-07 is significantly cytotoxic to healthy neurons at high concentration while BN-07 is not [1]. This 18-percentage-point difference in normal-cell tolerability translates into a wider potential therapeutic window for compounds derived from the target acid scaffold. BN-08 and BN-09 also showed excellent tolerability (99% and 80% viability respectively), suggesting a class-level characteristic of the benzopyran-acrylic acid amide series [1].

Cytotoxicity Therapeutic window Neuroprotection

Predicted Blood-Brain Barrier Permeability: BN-Series (Target Acid Amides) vs. BA-Series in ADMET Prediction

In silico ADMET prediction using Discovery Studio 3.0 indicated that BN-series compounds derived from the target acid generally exhibit higher predicted blood-brain barrier (BBB) permeability than their BA-series counterparts, despite similar clogP values [1]. For example, BN-09 showed a BBB level of 0.677 compared to −0.110 for BA-09, and BN-08 reached 0.547 vs. 0.705 for BA-08. The paper states: 'BN compounds revealed higher permeability of blood brain barrier than BA compounds. Therefore, predicted data manifested that BN compounds have the potential to exhibit better activity of neuroprotection in vivo' [1]. While these are computational predictions rather than experimental PK data, they provide a directional advantage for prioritizing the target acid scaffold in CNS-targeted programs.

ADMET Blood-brain barrier CNS drug design

Key Synthetic Intermediate Status: Target Compound as the Sole Gateway to BN-Series Neuroprotective Cinnamamides

In Du et al. (2019), 2,2-dimethyl-2H-1-benzopyran-6-acrylic acid—the target compound—is intermediate 13 in Scheme 2, prepared via Knoevenagel condensation of the corresponding benzopyran-6-carbaldehyde with malonic acid [1]. This acid is the obligatory precursor for all ten BN-series cinnamamides (BN-01 through BN-10), which were synthesized by standard amide coupling (EDCI/HOBt) with commercially available substituted anilines and phenols [1]. No alternative synthetic route to the BN series that bypasses this acid intermediate is reported. The BA series, by contrast, uses 2,2-dimethyl-2H-chromen-6-amine (intermediate 9) coupled to exogenous cinnamic acids, representing a fundamentally different disconnection that yields inferior neuroprotective activity as documented above. The methyl ester of the target compound has additionally been isolated as a natural product from *Werneria nubigena* and *Bituminaria bituminosa* [2], confirming the scaffold's natural occurrence and providing an alternative sourcing rationale for natural-product-oriented programs.

Synthetic intermediate Medicinal chemistry Cinnamamide library

Chromene vs. Chroman Scaffold Distinction: Target Compound (2H-Chromene) vs. Dupracine (3,4-Dihydrochroman) in Reactivity and Application Scope

The target compound bears the fully unsaturated 2H-chromene (2H-1-benzopyran) core with a C3–C4 double bond, distinguishing it from Dupracine (CAS 12772-83-7), which possesses the saturated 3,4-dihydrochroman ring . This structural difference has two practical consequences for procurement: (1) The chromene double bond enables additional chemical transformations not available to the chroman analog, including electrophilic addition, epoxidation, and cycloaddition at the C3–C4 position; and (2) the extended conjugation across the chromene ring and acrylic acid side chain creates a distinct electronic profile (logP ~3.3 for the target acid vs. higher logD for the dihydro analog) [1]. Dupracine has been employed for synthesizing 2,2-dimethylchroman-6-ylalkanoic acids with antisickling activity [2], while the target compound's amides (BN series) have demonstrated neuroprotective activity superior to edaravone [3]; these divergent application domains reflect the scaffold-level functional segregation between chromene and chroman acid building blocks.

Chemical reactivity Building block Chromene vs. chroman

Best-Fit Research and Industrial Application Scenarios for 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- (CAS 156027-74-6)


CNS Drug Discovery: Synthesis of Cinnamamide Libraries for Ischemic Stroke Neuroprotection

The target compound is the validated key intermediate for generating BN-series cinnamamides that have demonstrated 98% primary neuron survival at 1 µM in OGD models, outperforming the clinical drug edaravone (56% at 100 µM) [1]. Procurement directly supports the synthesis of BN-07 and analogs for lead optimization in academic or pharmaceutical CNS portfolios. The consistent SAR showing BN-series superiority over BA-series compounds justifies selecting this acid building block as the scaffold anchor for any OGD-based neuroprotection screening cascade [1].

Medicinal Chemistry SAR: Systematic Exploration of Amide Substitution Effects on the Benzopyran-Acrylic Acid Pharmacophore

The free carboxylic acid provides a single-point diversification handle for parallel amide library synthesis. The Du et al. study demonstrated that amide substituents modulate OGD neuroprotection across a wide dynamic range (41% to 98% survival), with clear SAR trends linking hydrophilicity of the N-substituent to activity [1]. Researchers can couple the acid to diverse amine collections (anilines, benzylamines, piperazines, phenols) using standard EDCI/HOBt conditions to rapidly explore chemical space around the privileged benzopyran-acrylic pharmacophore [1].

Natural Product Chemistry: Semi-Synthesis and Derivatization of the Chromene-Acrylate Natural Product Scaffold

The methyl ester of this compound occurs naturally in *Werneria nubigena* and *Bituminaria bituminosa* [2]. Procurement of the free acid enables semi-synthetic derivatization programs aimed at improving the potency, selectivity, or pharmacokinetic profile of this natural scaffold. Hydrolysis of the natural methyl ester to the free acid, followed by amide coupling, provides a direct entry into the BN chemotype from natural product starting materials [2].

Chemical Biology Tool Compound Development: Probe Synthesis for Target Identification of the BN-Series Neuroprotective Mechanism

The mode of action of BN-07 and related compounds remains under investigation, with the authors noting that 'efforts to determine the neuroprotection mechanism of these compounds are currently under way' [1]. The target acid enables the synthesis of affinity probes (biotinylated, fluorescent, or photoaffinity-labeled amides) for target deconvolution studies. Its single carboxylic acid functional group facilitates clean conjugation to linkers without perturbing the benzopyran pharmacophore, a key advantage for chemical biology applications [1].

Quote Request

Request a Quote for 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.